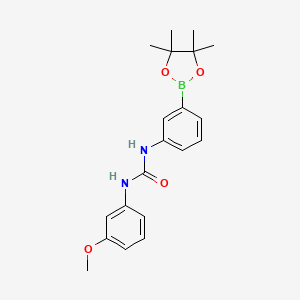

1-(3-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a synthetic organic compound that features a urea linkage and a boronate ester group. Compounds with boronate esters are often used in organic synthesis, particularly in Suzuki coupling reactions, which are valuable for forming carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the following steps:

Formation of the Urea Linkage: This can be achieved by reacting an isocyanate with an amine. For example, 3-methoxyphenyl isocyanate can be reacted with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under mild conditions.

Boronate Ester Formation: The boronate ester group can be introduced via a reaction between a boronic acid and a diol, such as pinacol, under dehydrating conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

Reduction: The urea linkage can be reduced to form amines.

Substitution: The boronate ester can participate in Suzuki coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.

Major Products

Oxidation: 1-(3-Hydroxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea.

Reduction: 1-(3-Methoxyphenyl)-3-(3-aminophenyl)urea.

Substitution: Various biaryl compounds depending on the aryl halide used.

Applications De Recherche Scientifique

Organic Synthesis

The compound is primarily utilized as a reagent in organic synthesis. It plays a crucial role in the Suzuki-Miyaura coupling reaction , which is a widely used method for forming carbon-carbon bonds. This reaction allows for the synthesis of complex organic molecules efficiently, making it invaluable in the development of pharmaceuticals and agrochemicals. The presence of the dioxaborolane moiety enhances its reactivity and selectivity in these processes.

Key Features

- Reactivity: Facilitates carbon-carbon bond formation.

- Versatility: Applicable in synthesizing various organic compounds.

Medicinal Chemistry

In medicinal chemistry, 1-(3-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is involved in the development of new pharmaceutical agents. Its structure allows for modifications that can lead to compounds with improved biological activity and reduced side effects.

Case Studies

- Anticancer Agents: Research has indicated that derivatives of this compound exhibit potential anticancer properties by inhibiting specific cancer pathways.

- Drug Development: Its application in drug design helps create more effective therapeutics through targeted modifications.

Material Science

The compound is also significant in material science, particularly in the formulation of advanced materials such as polymers and coatings. It enhances properties such as durability and resistance to environmental factors.

Applications

- Polymer Chemistry: Used as a building block for creating high-performance polymers.

- Coatings: Improves the performance characteristics of coatings used in various industrial applications.

Bioconjugation

Bioconjugation techniques are essential for labeling biomolecules, facilitating studies in biochemistry and molecular biology. The compound's ability to form stable conjugates makes it suitable for use in various bioconjugation protocols.

Importance

- Labeling Biomolecules: Essential for tracking and studying biomolecular interactions.

- Diagnostics: Used in developing diagnostic tools that require specific biomolecule labeling.

Environmental Applications

Research into environmental applications of this compound has shown promise in developing sensors for detecting environmental pollutants. This contributes to monitoring efforts aimed at maintaining ecological balance.

Potential Uses

- Pollutant Detection: Development of sensitive sensors for detecting hazardous substances.

- Environmental Monitoring: Aids in tracking pollution levels and assessing environmental health.

Mécanisme D'action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea would depend on its specific application. For example:

In Suzuki Coupling: The boronate ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

In Biological Systems: The compound might interact with specific enzymes or receptors, modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3-Methoxyphenyl)-3-phenylurea: Lacks the boronate ester group, making it less versatile in Suzuki coupling reactions.

1-(3-Methoxyphenyl)-3-(3-boronophenyl)urea: Contains a boronic acid group instead of a boronate ester, which might have different reactivity and stability.

Uniqueness

1-(3-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is unique due to the presence of both a urea linkage and a boronate ester group, making it a valuable intermediate in organic synthesis and potentially useful in various scientific research applications.

Activité Biologique

1-(3-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound of interest due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₃H₁₉BO₃

- Molecular Weight : 234.11 g/mol

- CAS Number : 325142-84-5

- Purity : >98%

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Kinase Inhibition : This compound has been studied for its inhibitory effects on various kinases. For example, it shows potential as a selective inhibitor of mTOR signaling pathways, which are critical in cancer progression .

- Binding Affinity : It exhibits strong binding affinity to target proteins due to the presence of the dioxaborolane moiety, which enhances its interaction with biological macromolecules .

Anticancer Activity

Research indicates that the compound has significant anticancer properties:

- In Vitro Studies : In cell line assays, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer. The IC50 values were reported in the low micromolar range .

- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .

Antimicrobial Activity

The compound also exhibited antimicrobial properties:

- Bacterial Inhibition : In studies against Gram-positive bacteria such as Staphylococcus aureus, it showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Mechanism of Action : Molecular docking studies suggested that it interferes with bacterial DNA gyrase activity, crucial for DNA replication .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, researchers treated infected mice with varying doses of the compound. Results showed a dose-dependent reduction in bacterial load. Histological analysis revealed improved tissue integrity in treated groups compared to untreated controls .

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BN2O4/c1-19(2)20(3,4)27-21(26-19)14-8-6-9-15(12-14)22-18(24)23-16-10-7-11-17(13-16)25-5/h6-13H,1-5H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPGLPFQYZJSFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.